Dbco-(CH2)3-NH2.tfa
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Overview
Description
Preparation Methods
The synthesis of Dbco-(CH2)3-NH2.tfa typically involves several steps:
Starting Materials: The synthesis begins with the preparation of dibenzocyclooctyne (DBCO) derivatives.
Reaction Conditions: The DBCO derivative is then reacted with a suitable amine precursor under controlled conditions to introduce the amine group.
Trifluoroacetate Formation: Finally, the product is treated with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Dbco-(CH2)3-NH2.tfa undergoes several types of chemical reactions:
Click Chemistry: The DBCO group readily reacts with azides in a copper-free click reaction to form stable triazole linkages.
Amide Bond Formation: The amine group can react with carboxylic acids or their activated esters to form stable amide bonds.
Substitution Reactions: The compound can also participate in various substitution reactions, depending on the reagents and conditions used.
Common reagents include azides for click chemistry and carboxylic acids or esters for amide bond formation. The major products formed are triazole linkages and amide bonds .
Scientific Research Applications
Dbco-(CH2)3-NH2.tfa has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for Dbco-(CH2)3-NH2.tfa involves its participation in copper-free click chemistry. The DBCO group reacts with azides to form stable triazole linkages, a reaction that is highly specific and efficient . The amine group can also form amide bonds with carboxylic acids or esters, further expanding its utility in various applications .
Comparison with Similar Compounds
Dbco-(CH2)3-NH2.tfa is unique due to its ability to participate in copper-free click chemistry, which is not common among similar compounds. Some similar compounds include:
Dbco-(CH2)2-NH2.tfa: Another DBCO derivative with a shorter linker.
Dbco-PEG4-NHS ester: A DBCO derivative with a polyethylene glycol linker, used for bioconjugation.
Dbco-PEG5-acid: A DBCO derivative with a longer polyethylene glycol linker, enhancing its solubility and reactivity.
These compounds share the DBCO moiety but differ in their linkers and functional groups, which influence their reactivity and applications .
Properties
Molecular Formula |
C22H21F3N2O3 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
4-amino-1-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)butan-1-one;3,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C19H18N2O.C3H3F3O2/c20-13-5-10-19(22)21-14-17-8-2-1-6-15(17)11-12-16-7-3-4-9-18(16)21;4-3(5,6)1-2(7)8/h1-4,6-9H,5,10,13-14,20H2;1H2,(H,7,8) |
InChI Key |
IVKBFTNKKKMXBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCN.C(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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